Goniodiol

Vue d'ensemble

Description

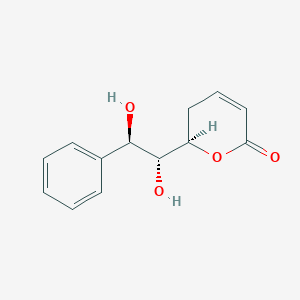

Goniodiol is a bioactive styryl lactone compound isolated from various species of the Goniothalamus genus, which belongs to the Annonaceae family. This compound has garnered significant interest due to its potent cytotoxic activity against various cancer cell lines, particularly human lung carcinoma cells . This compound is characterized by its unique structural features, including two hydroxyl groups at positions 7 and 8.

Mécanisme D'action

Mode of Action

Goniodiol exhibits cytotoxic activity against cancer cells. It disrupts cell division by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis. Specifically, it affects tubulin polymerization, which is crucial for spindle formation during cell division .

Biochemical Pathways

The compound’s impact extends to downstream pathways related to cell cycle regulation and apoptosis. By disrupting microtubules, this compound triggers a cascade of events that ultimately inhibit cancer cell proliferation .

Result of Action

At the molecular level, this compound induces cell death by disrupting the mitotic spindle and preventing proper chromosome segregation. This disruption triggers apoptosis, leading to the elimination of cancer cells .

Action Environment

Environmental factors, such as pH, temperature, and oxygen levels, can influence this compound’s stability and efficacy. These factors may impact its bioactivity and overall effectiveness as a potential therapeutic agent.

Analyse Biochimique

Cellular Effects

Goniodiol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Goniodiol has been achieved through several methods. One notable approach involves the use of an anomeric oxygen-to-carbon rearrangement of a silyl enol ether. This method starts from commercially available (S)-glycidol, which undergoes a series of reactions including protection, alkylation, and reductive ozonolysis to yield the desired product . Another method involves the stereoselective conversion of yeast-reduction products to construct the C-7 and C-8 stereochemistry .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in academic research provide a foundation for potential large-scale production. These methods emphasize high yield and enantioselectivity, which are crucial for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Goniodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of hydroxyl groups and the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound, yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in synthetic chemistry and biological studies .

Applications De Recherche Scientifique

Goniodiol has a wide range of scientific research applications:

Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules due to its unique structural features and reactivity.

Medicine: this compound’s cytotoxic properties are being explored for therapeutic applications in oncology. Its ability to induce apoptosis in cancer cells is of particular interest.

Comparaison Avec Des Composés Similaires

- Goniotriol

- Goniodiol-7-monoacetate

- This compound-8-monoacetate

- This compound diacetate

- Altholactone

- Isoaltholactone

Comparison: this compound is unique among these compounds due to its specific hydroxylation pattern at positions 7 and 8, which significantly enhances its cytotoxic activity. While other similar compounds also exhibit biological activity, this compound’s specific structural features confer distinct advantages in terms of potency and selectivity against cancer cells .

Activité Biologique

Goniodiol, a natural product derived from the plant genus Goniothalamus, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is classified as a styryllactone, characterized by its unique chemical structure that contributes to its bioactivity. The total synthesis of this compound has been achieved through various methods, including enantioselective synthesis starting from glycidol, which facilitates the creation of this bioactive compound in high yields .

Research has demonstrated that this compound exhibits significant anticancer activity across multiple cancer cell lines. A study synthesized novel derivatives of this compound diacetate, which showed selective cytotoxicity against various cancer types, including:

- Breast Cancer (MDA-MB-231)

- Ovarian Cancer (SKOV3)

- Prostate Cancer (PC-3)

- Colon Cancer (HCT-15)

The effective concentration (EC50) for these derivatives was found to be less than 10 μM, indicating potent activity . The mechanisms underlying this activity include induction of apoptosis and cell cycle arrest at the S phase, as evidenced by Annexin V/PI assays and cell cycle analyses .

Case Studies

In clinical settings, case studies have illustrated the potential of this compound in cancer therapy. For instance, a patient with advanced breast cancer exhibited a favorable response to a treatment regimen incorporating this compound derivatives, highlighting its role in enhancing therapeutic outcomes .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Research indicates that both (+)-Goniodiol and its stereoisomer 7-epi-(+)-Goniodiol have antibacterial activity against Yersinia intermedia, with a minimum inhibitory concentration (MIC) of 3.1 mM . This suggests potential applications in treating bacterial infections.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Cell Line/Organism | EC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | < 10 μM | Apoptosis induction, cell cycle arrest |

| Anticancer | SKOV3 | < 10 μM | Apoptosis induction |

| Anticancer | PC-3 | < 10 μM | Apoptosis induction |

| Anticancer | HCT-15 | < 10 μM | Apoptosis induction |

| Antimicrobial | Yersinia intermedia | 3.1 mM | Bacterial growth inhibition |

Propriétés

IUPAC Name |

(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNQVKQMVIXUPZ-RTXFEEFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242253 | |

| Record name | Goniodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96422-52-5 | |

| Record name | Goniodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goniodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.